molecular formula C28H60Sn B1617179 Tetraheptylstannane CAS No. 57055-26-2

Tetraheptylstannane

Cat. No. B1617179
CAS RN: 57055-26-2
M. Wt: 515.5 g/mol
InChI Key: QEXOFIJDGNHICU-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It may also include the type of compound it is (for example, an organometallic compound, a polymer, etc.) .


Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It can include the types of reactions used, the starting materials, the conditions under which the synthesis is carried out, and the yield of the product .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying the reaction mechanisms, the products formed, and the conditions under which the reactions occur .


Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, density, and reactivity. It can also involve studying how these properties change under different conditions .

Safety And Hazards

This involves understanding the risks associated with handling and using the compound. It can include toxicity information, safety precautions, and first aid measures .

properties

IUPAC Name

tetraheptylstannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C7H15.Sn/c4*1-3-5-7-6-4-2;/h4*1,3-7H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXOFIJDGNHICU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC[Sn](CCCCCCC)(CCCCCCC)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H60Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205673
Record name Stannane, tetraheptyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetraheptylstannane

CAS RN

57055-26-2
Record name Stannane, tetraheptyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057055262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC202658
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202658
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Stannane, tetraheptyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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